
Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Overview
Description
Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a thiomorpholine ring with a carboxylate and a dioxide functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide typically involves the following steps:
Formation of the thiomorpholine ring: This can be achieved by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the ethoxy group: This step involves the reaction of the thiomorpholine derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Addition of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.
Oxidation to form the dioxide: The final step involves the oxidation of the thiomorpholine ring to introduce the dioxide functional group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The ethoxy and tert-butyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiomorpholine derivatives with lower oxidation states.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide has been explored for its potential use in drug development. Its structure allows for modifications that can enhance biological activity against various targets.
- Case Study : Research indicates that derivatives of this compound can be synthesized to improve efficacy against specific diseases, including cancer and infectious diseases. For instance, studies have shown that similar morpholine derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells .
Polymer Science
The compound serves as a lactone monomer in the synthesis of polymeric carriers for mRNA delivery systems. This application is particularly relevant in the context of vaccine development and gene therapy.
- Case Study : A notable study published in Proceedings of the National Academy of Sciences discusses the use of charge-altering releasable transporters (CARTs) derived from this compound for mRNA delivery, demonstrating enhanced delivery efficiency and immune response activation .
Biochemistry
In biochemical research, this compound is utilized for its ability to modify biomolecules and study their interactions. It can be employed as a reagent in various synthetic pathways.
- Case Study : Research has shown that compounds with similar structures can act as inhibitors or modulators in enzymatic reactions, providing insights into metabolic pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a thiomorpholine ring.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound features an azetidine ring and is used as a precursor in the synthesis of small-ring spirocycles.
Uniqueness
Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide is unique due to the presence of both a thiomorpholine ring and a dioxide functional group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a chemical compound characterized by its unique structural features, including a thiomorpholine ring and an ethoxy-oxoethyl substituent. Its molecular formula is C₁₃H₂₃NO₆S, with a molecular weight of 321.39 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features
- Thiomorpholine Ring : Provides structural stability and potential interactions with biological targets.
- Ethoxy-oxoethyl Group : Enhances lipophilicity, facilitating membrane interactions.
- Tert-butyl Group : Increases the compound's hydrophobic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyethyl group can form hydrogen bonds, while the thiomorpholine ring may stabilize interactions with proteins or enzymes. The lipophilic nature of the tert-butyl group allows for better penetration into lipid membranes, enhancing its bioavailability and efficacy.
Potential Pharmacological Applications
Preliminary studies suggest that compounds with similar structures exhibit interactions with biological targets involved in inflammatory pathways and other cellular processes. Here are some potential applications:
- Anti-inflammatory Activity : Similar compounds have shown effectiveness in inhibiting inflammatory mediators.
- Antimicrobial Properties : The compound may possess antibacterial or antifungal activities based on structural comparisons with known active compounds.
- Antitumor Activity : Investigations into related thiomorpholine derivatives indicate potential for inhibiting tumor growth.
Interaction Studies
Several studies have been conducted to elucidate the interaction profiles of thiomorpholine derivatives:
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Inflammatory Pathway Inhibition :
- Compounds structurally related to tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine have been shown to inhibit nitric oxide production in macrophages, indicating anti-inflammatory potential.
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Antimicrobial Activity :
- A series of experiments demonstrated that certain thiomorpholine derivatives exhibited significant activity against various bacterial strains, suggesting that the compound may also have similar properties.
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Cytotoxicity Assessments :
- In vitro studies on cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed moderate cytotoxic effects, warranting further investigation into its antitumor mechanisms.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine | Piperidine ring instead of thiomorpholine | Different pharmacological properties |
Tert-butyl 3-(4-chlorophenyl)urea | Urea functional group | Known anti-inflammatory effects |
Tert-butyl 3-[4-[2-(2-hydroxyethyl)thiomorpholine]] | Hydroxyethyl group | Potentially more hydrophilic |
This table illustrates how the unique combination of functional groups in tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine may confer distinct biological activities compared to structurally similar compounds.
Q & A
Q. What synthetic methodologies are most effective for preparing tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide, and how do reaction conditions influence yield?
Basic Research Focus
A common approach involves coupling reactions using carbodiimide reagents (e.g., DCC) with catalytic DMAP in dichloromethane. For example, in the synthesis of analogous thiomorpholinones, DCC-mediated cyclization achieved a 55% yield after purification via silica chromatography with hexane/ethyl acetate (4:1) . Key factors affecting yield include:
- Reaction time : Extended stirring (e.g., overnight) ensures complete cyclization.
- Catalyst loading : Stoichiometric DMAP (1.1 equiv) improves reaction efficiency.
- Solvent choice : Dichloromethane balances solubility and reactivity.
Reagent/Condition | Role | Optimized Parameter |
---|---|---|
DCC | Coupling agent | 1.1 equiv relative to substrate |
DMAP | Catalyst | 1.1 equiv |
Dichloromethane | Solvent | 50 mL per 1.99 mmol substrate |
Hexane:ethyl acetate | Eluent | 4:1 ratio for purification |
Q. How can X-ray crystallography resolve conformational ambiguities in thiomorpholine 1,1-dioxide derivatives?
Advanced Research Focus
SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving sulfone group geometry and thiomorpholine ring puckering. For high-resolution data, SHELXL’s robust refinement algorithms can model anisotropic displacement parameters for sulfur and oxygen atoms, critical for confirming 1,1-dioxide stereoelectronic effects . Challenges include:
- Data quality : High-resolution (<1.0 Å) data reduces overfitting.
- Twinned crystals : SHELXE’s twin refinement tools mitigate false conformational interpretations.
Q. What spectroscopic techniques best characterize the sulfone moiety in this compound?
Basic Research Focus
- ¹H/¹³C NMR : The deshielded protons adjacent to sulfone groups appear downfield (δ 3.5–4.5 ppm). Carbon signals for SO₂-linked carbons are typically ~60–70 ppm.
- IR spectroscopy : Strong S=O asymmetric/symmetric stretches at 1150–1300 cm⁻¹ confirm sulfone oxidation .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of tert-butyl group: m/z [M - C₄H₉]⁺).
Q. How does computational modeling address electronic effects of the 1,1-dioxide group on thiomorpholine reactivity?
Advanced Research Focus
Density functional theory (DFT) studies reveal that the sulfone group’s electron-withdrawing nature increases ring strain and polarizes adjacent C–S bonds, enhancing susceptibility to nucleophilic attack. For example:
- NBO analysis : Highlights charge delocalization from the thiomorpholine ring to sulfone oxygens.
- Solvent effects : PCM models show aqueous environments stabilize sulfone resonance structures, altering reaction pathways .
Q. What contradictions exist in literature regarding thiomorpholine 1,1-dioxide reactivity, and how can they be resolved?
Advanced Research Focus
Discrepancies in reported reactivity (e.g., nucleophilic substitution rates) often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) accelerate reactions but may favor side products .
- Protecting group stability : The tert-butyl ester’s acid sensitivity (e.g., TFA deprotection in ) can lead to unintended hydrolysis during reactions .
Resolution : Controlled kinetic studies under inert atmospheres and real-time monitoring via LC-MS are recommended.
Q. How does the tert-butyl carboxylate group influence physicochemical properties?
Basic Research Focus
- Solubility : Enhances lipophilicity, favoring organic solvents (e.g., dichloromethane, ethyl acetate).
- Stability : Protects the carboxylate from nucleophilic attack under basic conditions but is cleavable via strong acids (e.g., TFA) .
- Crystallinity : Bulky tert-butyl groups often improve crystal packing, aiding X-ray analysis .
Q. What strategies optimize purification of thiomorpholine 1,1-dioxide derivatives?
Basic Research Focus
- Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 4:1 to 1:1) resolves polar sulfone byproducts.
- Recrystallization : Ethanol/water mixtures exploit temperature-dependent solubility differences.
- Troubleshooting : Amorphous precipitates may require trituration with diethyl ether .
Q. What safety protocols are critical for handling thiomorpholine derivatives?
Basic Research Focus
Properties
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6S/c1-5-19-11(15)8-10-9-14(6-7-21(10,17)18)12(16)20-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIUDLBCUURGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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